Ac-Ile-NHMe
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Overview
Description
Ac-Ile-NHMe is a derivative of the amino acid L-isoleucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid and a methyl amide group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ile-NHMe typically involves the acetylation of L-isoleucine followed by the conversion of the carboxyl group to a methyl amide. One common method involves the use of acyl chlorides or anhydrides for the acetylation step, followed by the reaction with methylamine to form the methyl amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as electrosynthesis. This technique uses electrochemical cells to drive the reactions, offering a greener and more sustainable approach to amide synthesis .
Chemical Reactions Analysis
Types of Reactions
Ac-Ile-NHMe can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl or methyl amide groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Ac-Ile-NHMe has several applications in scientific research:
Chemistry: Used as a model compound to study solute-solvent interactions and protein folding.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Used in the synthesis of more complex molecules and as a building block in pharmaceuticals .
Mechanism of Action
The mechanism of action of Ac-Ile-NHMe involves its interaction with specific molecular targets and pathways. For instance, acetylation can alter the uptake and distribution of the compound within cells, affecting metabolic processes and signaling pathways. The compound may interact with transporters such as the monocarboxylate transporter type 1 (MCT1), facilitating its cellular uptake and subsequent metabolic effects .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-leucine amide
- N-acetyl-L-valine amide
- N-acetyl-L-alanine amide
- N-acetyl glycine amide
Uniqueness
Ac-Ile-NHMe is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other acetylated amino acid derivatives, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S,3S)-2-acetamido-N,3-dimethylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPIEHZHPRLCOB-XPUUQOCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427186 |
Source
|
Record name | Acetyl-L-isoleucine methyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32483-16-2 |
Source
|
Record name | Acetyl-L-isoleucine methyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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